An In-depth Technical Guide to (-)-Dihydroalprenolol: Structure and Biological Activity
An In-depth Technical Guide to (-)-Dihydroalprenolol: Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist.[1] As a hydrogenated derivative of alprenolol, it exhibits high affinity for both β1 and β2 adrenergic receptors, making it an invaluable tool in pharmacological research.[1] Its tritiated form, [³H]-(-)-Dihydroalprenolol, is widely utilized as a radioligand for the direct study and characterization of beta-adrenergic receptors in various tissues and cell lines. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with (-)-Dihydroalprenolol.
Chemical Structure
(-)-Dihydroalprenolol is chemically known as (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. Its structure is characterized by a secondary amine, a hydroxyl group, and a substituted aromatic ring, which are common features of beta-blockers.
| Identifier | Value |
| IUPAC Name | (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol |
| SMILES | CC(C)NCC(O)COc1ccccc1CC=C |
| InChI | InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |
| InChIKey | PAZJSJFMUHDSTF-VIFPVTCESA-N |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molar Mass | 249.35 g/mol |
Biological Activity
(-)-Dihydroalprenolol functions as a competitive antagonist at beta-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade prevents the activation of downstream signaling pathways.
Receptor Binding Affinity
The primary biological activity of (-)-Dihydroalprenolol is its high affinity for beta-adrenergic receptors. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. Lower Kd values indicate higher binding affinity. The tritiated form, [³H]-(-)-Dihydroalprenolol, is a standard radioligand for determining the density (Bmax) and affinity (Kd) of beta-adrenergic receptors in various tissues.
The biological activity of (-)-[3H]dihydroalprenolol is identical to that of unlabeled dihydroalprenolol and its parent compound, alprenolol, as demonstrated by direct ligand binding studies and the inhibition of catecholamine-stimulated adenylate cyclase.[2]
Table 1: Receptor Binding Affinity (Kd) of [³H]-(-)-Dihydroalprenolol in Various Tissues and Cell Lines
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Myometrium | Primarily β2 | 0.50 | 70 | [3] |
| BC3H1 Muscle Cells (High Affinity Site) | β2 | 0.53 | 58 | [4] |
| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 | [5] |
| Rat Cardiac Membranes | β1 | 5.7 | - | [6] |
Note: Bmax values can vary significantly depending on the tissue preparation and experimental conditions.
Functional Antagonism
As a beta-blocker, (-)-Dihydroalprenolol effectively antagonizes the physiological responses mediated by beta-adrenergic receptor activation, such as smooth muscle relaxation and increased cardiac contractility. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. While the methodology for determining pA2 values through Schild analysis is well-established, specific pA2 values for (-)-Dihydroalprenolol are not consistently reported in the readily available literature, highlighting an area for further investigation.
Signaling Pathways
(-)-Dihydroalprenolol, by blocking beta-adrenergic receptors, inhibits the canonical G-protein coupled signaling pathway and can also influence non-canonical pathways.
Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Beta-adrenergic receptors are classical G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. (-)-Dihydroalprenolol competitively blocks the initial step of this cascade.
Canonical β-adrenergic receptor signaling pathway blocked by (-)-Dihydroalprenolol.
Non-Canonical β-Arrestin and ERK/MAPK Pathways
In addition to G-protein-dependent signaling, beta-adrenergic receptors can also signal through G-protein-independent pathways, often mediated by β-arrestins.[7][8] Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein response but can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9][10] Some beta-blockers have been shown to be "biased agonists," meaning they can block G-protein signaling while simultaneously activating β-arrestin-mediated pathways.[7][11] The specific effects of (-)-Dihydroalprenolol on these non-canonical pathways are an active area of research.
β-arrestin-mediated ERK/MAPK signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kd and Bmax)
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [³H]-(-)-Dihydroalprenolol for a given tissue or cell membrane preparation.
Workflow for a radioligand binding assay.
1. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., by Bradford assay).
2. Incubation:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add increasing concentrations of [³H]-(-)-Dihydroalprenolol.
-
To a parallel set of tubes, add a high concentration of a non-labeled beta-blocker (e.g., propranolol) to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [³H]-(-)-Dihydroalprenolol.
-
Analyze the data using non-linear regression to a one-site binding model or by Scatchard analysis to determine the Kd and Bmax.
Functional Assay for Antagonism (cAMP Measurement)
This protocol outlines a method to assess the antagonistic effect of (-)-Dihydroalprenolol on agonist-stimulated cAMP production.
Workflow for a functional cAMP assay.
1. Cell Culture:
-
Culture cells expressing beta-adrenergic receptors to an appropriate density in multi-well plates.
2. Pre-incubation with Antagonist:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of (-)-Dihydroalprenolol for a defined period.
3. Agonist Stimulation:
-
Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to the wells and incubate for a time known to induce a robust cAMP response.
4. Cell Lysis:
-
Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
5. cAMP Measurement:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a luciferase-based assay.
6. Data Analysis:
-
Plot the cAMP concentration against the concentration of (-)-Dihydroalprenolol to generate an inhibition curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
Conclusion
(-)-Dihydroalprenolol is a cornerstone tool for the study of beta-adrenergic receptors. Its high-affinity binding and well-characterized antagonistic properties make it an essential ligand in both basic and clinical research. The detailed understanding of its interaction with beta-adrenergic receptors and the downstream signaling pathways it modulates is crucial for the development of novel therapeutics targeting the adrenergic system. Further research to elucidate its specific interactions with receptor binding pockets and its effects on non-canonical signaling pathways will undoubtedly provide deeper insights into the complex pharmacology of beta-adrenergic receptors.
References
- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]
- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 11. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
